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molecular formula C10H12N2O3 B8604983 (RS)-N-Acetyl-[b-(2-pyridyl)]alanine

(RS)-N-Acetyl-[b-(2-pyridyl)]alanine

Cat. No. B8604983
M. Wt: 208.21 g/mol
InChI Key: PIGBPTSHIOJCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06180611B2

Procedure details

A solution of sodium methoxide (65.8 g, 1.22 mol) in methanol (300 ml) was treated portionwise with diethylacetamidomalonate (132.3 g, 0.61 mol) maintaining a temperature of ca. 45° C. The mixture was then heated under reflux for 15 min. The mixture was cooled to 50° C. then treated slowly with a suspension of 2-chloromethylpyridine hydrochloride (100 g, 0.61 mol), the pink suspension was then heated under reflux for a further 6 h. Water (500 ml) was added followed by 10M sodium hydroxide (122 ml, 1.22 mol) and the pH was maintained at ca. 11 while heating the mixture at 70° C. overnight. The mixture was cooled to RT and the methanol removed in vacuo. The aqueous residue was washed with ethyl acetate (2×500 ml), then acidified to pH 5 and further washed with ethyl acetate (2×500 ml), before evaporating in vacuo to provide a semi-solid. The residue was triturated with hot ethanol (500 ml) and the sodium chloride removed by filtration. The filtrate was then evaporated in vacuo and the residue crystallised from methanol-ethyl acetate to provide the title compound (70 g, 66%) as a yellow solid.
Name
sodium methoxide
Quantity
65.8 g
Type
reactant
Reaction Step One
Quantity
132.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
122 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
C[O-].[Na+].C([CH:6](CC)[C:7]([NH:9][CH:10]([C:14]([O-])=O)[C:11]([O-:13])=[O:12])=[O:8])C.Cl.ClC[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1.[OH-].[Na+]>CO.O>[C:7]([NH:9][CH:10]([C:11]([OH:13])=[O:12])[CH2:14][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1)(=[O:8])[CH3:6] |f:0.1,3.4,5.6|

Inputs

Step One
Name
sodium methoxide
Quantity
65.8 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
132.3 g
Type
reactant
Smiles
C(C)C(C(=O)NC(C(=O)[O-])C(=O)[O-])CC
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
Cl.ClCC1=NC=CC=C1
Step Three
Name
Quantity
122 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
the pink suspension was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
the pH was maintained at ca. 11
TEMPERATURE
Type
TEMPERATURE
Details
while heating the mixture at 70° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
the methanol removed in vacuo
WASH
Type
WASH
Details
The aqueous residue was washed with ethyl acetate (2×500 ml)
WASH
Type
WASH
Details
further washed with ethyl acetate (2×500 ml)
CUSTOM
Type
CUSTOM
Details
before evaporating in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a semi-solid
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hot ethanol (500 ml)
CUSTOM
Type
CUSTOM
Details
the sodium chloride removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue crystallised from methanol-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(CC1=NC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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